Akt, also known as protein kinase B, is a critical protein involved in cell proliferation, survival, and metabolism. A-674563 acts as a potent and selective inhibitor of Akt1, a specific subtype of Akt Source: [Akt1/PKA/CDK2 inhibitor,potent and selective | Cas# 552325-73-2 - GlpBio: ]. By blocking Akt signaling, A-674563 disrupts these processes essential for tumor cell growth.
Studies have shown that A-674563 treatment leads to G2 cell cycle arrest and apoptosis (programmed cell death) in soft tissue sarcoma (STS) cells Source: [A-674563 HCl | 99.66%(HPLC) | In Stock | Akt inhibitor - Selleck Chemicals: ]. This indicates that A-674563 can not only prevent uncontrolled cell division but also trigger cell death mechanisms in cancer cells.
Animal studies using mice with human fibrosarcoma xenografts demonstrated that A-674563 treatment significantly inhibited tumor growth and reduced tumor volume Source: [A-674563 HCl | 99.66%(HPLC) | In Stock | Akt inhibitor - Selleck Chemicals: https://www. ]. While promising, research also suggests that A-674563 might be more effective in combination therapy with other anti-cancer drugs Source: [A-674563 HCl | 99.66%(HPLC) | In Stock | Akt inhibitor - Selleck Chemicals: ].
A-674563 is a chemical compound recognized primarily for its role as an inhibitor of the protein kinase AKT1. It is classified within the family of organic compounds known as amphetamines and derivatives, characterized by a specific structure that allows it to interact with various biological targets. The compound has a molecular formula of C₁₈H₁₈ClN₃O and is commonly referred to in its hydrochloride form, A-674563 hydrochloride. Its significance in pharmacology stems from its ability to modulate several signaling pathways associated with cell growth, survival, and metabolism.
The primary chemical reaction involving A-674563 is its interaction with the AKT1 enzyme, where it acts as a competitive inhibitor. The binding affinity of A-674563 for AKT1 is quantified by its inhibition constant (Ki), which is reported to be approximately 11 nM in cell-free assays. This high specificity allows it to selectively inhibit AKT1 over other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), with a selectivity factor greater than 30-fold for AKT1 compared to PKC .
In terms of metabolic stability, A-674563 undergoes various transformations in biological systems, including phase I and phase II metabolic reactions that are typical for many pharmaceutical agents. These reactions can include oxidation, reduction, hydrolysis, and conjugation processes, which ultimately influence the compound's bioavailability and pharmacokinetics.
A-674563 exhibits significant biological activity primarily through its inhibition of AKT1, which plays a crucial role in several cellular processes including cell proliferation, apoptosis, and glucose metabolism. Research has demonstrated that A-674563 can induce cell cycle changes by decreasing the proportion of cells in the G0/G1 phase while increasing those in the S phase, indicating a potential role in promoting cell cycle progression .
Furthermore, studies have shown that A-674563 effectively reduces survival rates in non-small cell lung cancer (NSCLC) cells when compared to pan-AKT inhibitors like MK-2206. This suggests that A-674563 may have therapeutic potential in oncology by selectively targeting cancer cells that rely on AKT signaling for survival .
The synthesis of A-674563 involves multiple steps that typically include the formation of key intermediates followed by specific coupling reactions. While detailed synthetic routes are proprietary or not fully disclosed in public literature, general methods include:
These methods ensure high yields and purity levels suitable for biological testing.
A-674563 has several potential applications, particularly in the fields of cancer research and treatment. Its primary application lies in:
Additionally, its unique properties make it a valuable tool for investigating other pathways influenced by AKT1.
Several compounds share structural or functional similarities with A-674563. These include:
Compound Name | Class | Mechanism of Action | Notable Differences |
---|---|---|---|
MK-2206 | Pan-AKT Inhibitor | Inhibits all isoforms of AKT | Less selective than A-674563 |
GSK690693 | ATP-competitive | Inhibits AKT1/AKT2/AKT3 | Broader target range |
Perifosine | Lipid-based | Disrupts AKT signaling | Acts through different mechanisms |
AZD5363 | Dual AKT Inhibitor | Inhibits both AKT1 and AKT2 | More potent but less selective |
A-674563's unique feature lies in its high selectivity for AKT1 over other kinases, making it particularly useful for targeted therapies while minimizing off-target effects associated with broader inhibitors .